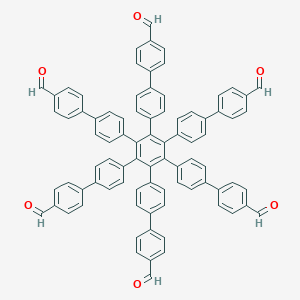
6-(4-Aldehyde phenylphenyl) benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6- (4-aldehyde phenylphenyl) benzene is an organic compound characterized by the presence of an aldehyde group attached to a phenyl ring, which is further connected to another phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6- (4-aldehyde phenylphenyl) benzene typically involves the formylation of a biphenyl compound. One common method is the Vilsmeier-Haack reaction, where a biphenyl compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the Friedel-Crafts acylation of biphenyl with an aldehyde precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of 6- (4-aldehyde phenylphenyl) benzene may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of raw materials, reaction efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
6- (4-aldehyde phenylphenyl) benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in aqueous acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 6- (4-carboxy phenylphenyl) benzene.
Reduction: Formation of 6- (4-hydroxy phenylphenyl) benzene.
Substitution: Formation of various substituted derivatives depending on the substituent introduced
Scientific Research Applications
6- (4-aldehyde phenylphenyl) benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6- (4-aldehyde phenylphenyl) benzene involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and biochemical probes .
Comparison with Similar Compounds
6- (4-aldehyde phenylphenyl) benzene can be compared with other similar compounds such as:
Benzaldehyde: A simpler aldehyde with a single phenyl ring.
Biphenyl: Lacks the aldehyde functional group.
4-formylbiphenyl: Similar structure but with the aldehyde group in a different position.
The uniqueness of 6- (4-aldehyde phenylphenyl) benzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C84H54O6 |
|---|---|
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |
InChI Key |
NAXNLJPWPUTCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















